Product packaging for Rollinicin(Cat. No.:)

Rollinicin

Cat. No.: B13788968
M. Wt: 622.9 g/mol
InChI Key: VODBAMRAIJWVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rollinicin is a cytotoxic acetogenin compound that was first isolated from the tropical plant Rollinia papilionella . It belongs to a class of natural products known for their potent biological activities. Annonaceous acetogenins, like this compound, are typically characterized by long-chain fatty acid structures combined with a terminal gamma-lactone ring, and are noted for their cytotoxicity . These compounds are of significant interest in pharmacological research for their potential bioactivities. The broader family of annonaceous acetogenins to which this compound belongs has been studied for its potential effects on various cellular targets. While the specific mechanism of action of this compound is not fully detailed in the available literature, related acetogenins are known to inhibit complex I in mitochondrial electron transport chains, leading to a depletion of cellular ATP levels and inducing apoptosis in susceptible cells . This makes them intriguing subjects for investigating new mechanisms of action. Researchers can utilize this compound as a standard in natural product chemistry, for cytotoxicity assays, and in studies exploring novel pathways for cell death. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B13788968 Rollinicin

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[13-[5-[5-(1,2-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-11-16-19-22-31(39)36(40)35-26-25-34(44-35)33-24-23-32(43-33)30(38)21-18-15-13-10-8-7-9-12-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3

InChI Key

VODBAMRAIJWVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Rollinicin

Botanical Sources and Geographic Distribution of Rollinicin-Producing Plants

This compound has been identified in several species of the Annonaceae family, which are predominantly distributed in tropical and subtropical regions across various continents, including Asia, South and Central America, Australia, and Africa researchgate.netresearchgate.netresearchgate.netpreprints.org.

Rollinia mucosa (e.g., seeds)

Rollinia mucosa (Jacq.) Baill., also known by common names such as Biriba or Wild Sugar Apple, is a known botanical source of this compound. This compound, along with rolliniastatin-1, has been isolated from the seeds of A. mucosa researchgate.netresearchgate.netpreprints.orgresearchgate.netstuartxchange.orgresearchgate.netacs.orgacs.org. This species is native to South America, particularly the Amazon region of Brazil, and is cultivated in tropical and subtropical areas globally stuartxchange.orgresearchgate.netandersontropicals.com.

Rollinia papilionella (e.g., roots)

The roots of Rollinia papilionella are another source from which this compound and its stereoisomer, isothis compound, were first isolated researchgate.netgoogle.comresearchgate.net. Rollinia papilionella is listed among the Annonaceae species known to contain linear acetogenins (B1209576) google.com.

Annona reticulata (e.g., leaves, stem bark)

While this compound itself is primarily associated with other Annona and Rollinia species, a related compound, 14-hydroxy-25-desoxythis compound, has been isolated from the stem bark of Annona reticulata L. researchgate.netmdpi.cominnovareacademics.innih.gov. Annona reticulata, commonly known as Custard Apple or Bullock's Heart, is a pantropic tree with a wide geographic distribution encompassing Mexico, parts of the Caribbean, the United States, Asia (Philippines, Malaysia, India), South America (Peru, Brazil), and Africa (South Africa) ijpsr.com. Phytochemical studies of A. reticulata have also investigated its leaves and stem bark for acetogenins and other compounds mdpi.cominnovareacademics.inijrpc.comphytojournal.com.

Uvaria microcarpa (e.g., seeds)

This compound has also been reported to occur in the seeds of Uvaria microcarpa Champ. ex Benth. nih.govsioc-journal.cnscispace.com. Uvaria microcarpa is a species native to eastern China and certain areas of Vietnam tradewindsfruit.com.

Extraction and Initial Fractionation Techniques for Crude Plant Extracts Containing this compound

The initial step in obtaining this compound from plant material typically involves the extraction of dried and ground plant parts using organic solvents. Common solvents employed for the extraction of annonaceous acetogenins, including this compound, from plant sources like Annona mucosa and Annona reticulata include ethanol, methanol (B129727), ethyl acetate (B1210297), hexane, and dichloromethane (B109758) google.comresearchgate.netmdpi.comtandfonline.comijrpr.com. For instance, ethanolic extracts from the seeds of Annona mucosa have been used for the isolation of this compound researchgate.netresearchgate.net. Similarly, methanol extracts of Annona reticulata leaves were prepared by soaking the powdered material mdpi.com.

Following the initial extraction, crude extracts are often subjected to initial fractionation techniques to reduce complexity and concentrate the target compounds. Liquid-liquid partitioning is a common method. For example, a crude extract can be suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol mdpi.com. Dichloromethane/water partitioning has also been used google.com. Bioassay-guided fractionation, where fractions are tested for biological activity to direct further separation, is a frequently utilized strategy in the isolation of bioactive acetogenins like this compound acs.org. Extracts are typically concentrated under reduced pressure before further purification steps mdpi.com.

Advanced Chromatographic Purification Strategies for this compound and Related Compounds

Advanced chromatographic techniques are essential for the purification of this compound from the complex mixtures obtained after initial extraction and fractionation. Successive column chromatography steps are widely used. Silica gel column chromatography is a common method, often employing gradient elution with solvent systems such as hexane-ethyl acetate to separate compounds based on their polarity researchgate.netresearchgate.netcdnsciencepub.comacs.org.

High-pressure liquid chromatography (HPLC) is a powerful technique used for the final purification of this compound and other acetogenins researchgate.netresearchgate.netacs.org. Both normal-phase and reverse-phase HPLC can be employed depending on the specific properties of the target compound and the complexity of the fraction. Reverse-phase HPLC is mentioned for isolating high-purity fractions . Thin-layer chromatography (TLC) is also used throughout the purification process to monitor the separation and identify fractions containing the desired compounds google.com. These chromatographic strategies allow for the isolation of this compound in a purified form suitable for structural elucidation and further studies.

Chemical Characterization and Stereochemical Elucidation of Rollinicin

Application of Spectroscopic Techniques in Rollinicin Structure Determination

Spectroscopic methods play a crucial role in determining the structure of organic compounds, including natural products like this compound. studypug.comelte.hu Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools employed for this purpose. acs.orgcdnsciencepub.comstudypug.comelte.hucdnsciencepub.comlibretexts.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY and heteronuclear correlation experiments, is essential for establishing the carbon skeleton and hydrogen environments of this compound. acs.orgcdnsciencepub.comelte.hucdnsciencepub.comscispace.com Analysis of ¹H and ¹³C NMR spectra provides information on chemical shifts, splitting patterns, and integration, which helps in identifying different functional groups and the connectivity between atoms. cdnsciencepub.comlibretexts.org 2D NMR experiments, such as COSY and HMBC, are particularly valuable for mapping proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of signals and the construction of the molecular framework. cdnsciencepub.commdpi.comacs.org For instance, COSY experiments can establish couplings between adjacent protons, while heteronuclear correlation experiments connect carbons with their directly attached protons. cdnsciencepub.com DEPT NMR experiments can further reveal the number of protons attached to each carbon. cdnsciencepub.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. acs.orgcdnsciencepub.comstudypug.comscispace.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to calculate the molecular formula. cdnsciencepub.commdpi.com The fragmentation pattern observed in the mass spectrum can also provide insights into the structural subunits of the molecule. cdnsciencepub.comtandfonline.com For example, the mass spectral fragmentation pattern can help in locating structural features like the bis-tetrahydrofuran system and associated hydroxyl groups. cdnsciencepub.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting characteristic bond vibrations. studypug.comcdnsciencepub.com For instance, IR spectra can reveal the presence of hydroxyl groups (O-H stretch) and carbonyl groups (C=O stretch), such as those found in the γ-lactone moiety. cdnsciencepub.comtandfonline.com

Stereochemical Assignment Methodologies for this compound

Determining the relative and absolute stereochemistry of chiral centers in complex molecules like this compound is critical for a complete structural description. acs.orgelte.hunih.govresearchgate.net

Derivatization Techniques (e.g., Mosher Ester Derivatives)

Derivatization techniques, such as the preparation of Mosher ester derivatives, are widely used to assign the absolute configuration of stereogenic carbinol centers in organic molecules. nih.govresearchgate.netresearchgate.netudel.edu By reacting a chiral alcohol with enantiomerically pure Mosher's acid, diastereomeric esters are formed. researchgate.netudel.edu The difference in the ¹H and ¹⁹F NMR chemical shifts of these diastereomers can then be analyzed to determine the absolute configuration of the original alcohol. researchgate.netudel.edu This methodology has been applied to determine the absolute configuration of carbinol centers in Annonaceous acetogenins (B1209576), including those in the vicinity of the tetrahydrofuran (B95107) rings. scribd.comresearchgate.net

The relative stereochemistry of chiral centers can also be investigated through the analysis of NMR spectra of derivatized compounds. researchgate.netnih.gov For example, analysis of the ¹H NMR spectra of triacetate derivatives has been used to establish the relative stereochemistry of stereogenic centers in this compound and related compounds. nih.gov

X-ray Crystal Structure Analysis of this compound and Analogues

X-ray crystal structure analysis provides a definitive method for determining the three-dimensional structure and relative stereochemistry of crystalline compounds. acs.orgtandfonline.com While many Annonaceous acetogenins are not easily obtained in crystalline form suitable for direct X-ray studies, the analysis of crystalline derivatives or analogues can provide valuable stereochemical information. cdnsciencepub.comresearchgate.net For instance, the X-ray crystal structure determination of a derivative of rolliniastatin 1, a related bis-tetrahydrofuran acetogenin (B2873293), provided the relative stereochemistry for its chiral centers. cdnsciencepub.com This technique offers unambiguous details about the spatial arrangement of atoms. cdnsciencepub.com

Structural Revisions and Refinements Pertaining to this compound and Related Annonaceous Acetogenins

The structural elucidation of Annonaceous acetogenins, including this compound, has been an active area of research, involving detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Early structural assignments were primarily based on the interpretation of 1H and 13C NMR spectra and high-resolution mass spectra. researchgate.net However, as more compounds were isolated and more sophisticated spectroscopic techniques became available, structural revisions and refinements for some previously reported acetogenins have been necessary. researchgate.netnih.gov

This compound and isothis compound, two cytotoxic acetogenins, were initially isolated from the roots of Rollinia papilionella. researchgate.net Their initial structural elucidation relied on 1H NMR, 13C NMR, and high-resolution mass spectral data. researchgate.net

Structural revisions have been reported for various Annonaceous acetogenins, highlighting the complexity of these natural products and the challenges in their full characterization. For instance, the structure of rollinone (B1679514), a related acetogenin, was revised based on 2D-NMR data. The revision indicated a butyrolactone between C-1 and C-4 with a pendant acetylmethyl moiety at C-2, rather than a terminal γ-methylbutyrolactone and a 14-keto moiety as previously reported. researchgate.net The relative stereochemistry in rollinone between C-15 and C-24 was established using 1H-NMR experiments on its diacetate derivative. researchgate.net

Structural revisions have also been made to non-adjacent bis-tetrahydrofuran Annonaceous acetogenins. The relative stereochemistries of compounds like bullatalicin (B163673) and bullatalicinone were partially reassigned using COSY and relayed COSY spectra. nih.gov Furthermore, the structures of some annonins were revised and identified as other known acetogenins like bullatalicin, bullatanocin, and squamostatin A. nih.gov

The stereochemical elucidation of Annonaceous acetogenins is particularly challenging due to the presence of multiple chiral centers, especially within the tetrahydrofuran rings and along the aliphatic chain. Techniques such as 1H NMR analysis of derivatives, like acetates or Mosher esters, and 2D NMR experiments (e.g., COSY, HMBC, HSQC) are crucial for determining relative and absolute configurations. nih.govresearchgate.netacs.org For example, the relative stereochemistry of seven of the eight stereogenic centers of this compound was established by analyzing the 1H NMR spectra of its triacetate and the mass spectra of its tristrimethylsilyl ether. nih.gov

The use of X-ray crystal structure analysis has also played a significant role in confirming the structures and elucidating stereochemical details of some acetogenins, such as rolliniastatin 1. cdnsciencepub.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopies, combined with quantum chemical computations, are recommended for the stereochemical analysis of structurally related molecules, particularly for assessing the stereochemistry of chiral 2(5H)-furanones and hydroxyl groups. researchgate.netresearchgate.net

The ongoing research into the synthesis of Annonaceous acetogenins, including the structural cores, also contributes to confirming and refining structural and stereochemical assignments. researchgate.netthieme.de

The following table summarizes some examples of Annonaceous acetogenins that have undergone structural revisions or for which stereochemical details have been refined:

Compound NameKey Structural Feature(s)Notes on Revision/RefinementReference(s)
This compoundBis-THF, α,β-unsaturated γ-lactoneRelative stereochemistry of seven of eight stereogenic centers established by NMR of derivatives. nih.gov
Isothis compoundBis-THF, α,β-unsaturated γ-lactoneStructure elucidation by NMR and MS. researchgate.net
RollinoneButyrolactone, Keto (revised)Structure revised based on 2D-NMR; relative stereochemistry established by 1H-NMR of diacetate. researchgate.net
BullatalicinNon-adjacent Bis-THFPartial reassignment of relative stereochemistry based on COSY and relayed COSY. nih.gov
BullatalicinoneNon-adjacent Bis-THFPartial reassignment of relative stereochemistry based on COSY and relayed COSY. nih.gov
Annonin VIIINon-adjacent Bis-THFRevised and concluded as Bullatalicin. nih.gov
Annonin IVNon-adjacent Bis-THFRevised and concluded as Bullatanocin. nih.gov
Annonin XVINon-adjacent Bis-THFRevised and concluded as Squamostatin A. nih.gov
Epoxyrollins A and BEpoxy, γ-lactoneChemical connectivity revised based on spectroscopic data. tandfonline.com
4-Hydroxy-25-desoxyneothis compoundBis-THF, HydroxylRelative stereochemistry of six of eight stereogenic centers established by 1H-NMR of triacetate. nih.gov

Interactive table:

These revisions and refinements underscore the dynamic nature of natural product chemistry and the importance of applying advanced analytical techniques for accurate structural and stereochemical assignments.

Synthetic and Biosynthetic Approaches to Rollinicin and Its Core Structures

Total Synthesis Strategies for Annonaceous Acetogenins (B1209576) Analogues Relevant to Rollinicin

Total synthesis efforts towards Annonaceous acetogenins, including analogues relevant to this compound, have been extensively pursued due to their interesting biological properties and intricate structures. beilstein-journals.orgnih.govnih.gov These strategies often involve the convergent assembly of key fragments, such as the γ-lactone, the hydrocarbon chain, and the bis-THF core. researchgate.net Various approaches have been developed, with a strong emphasis on achieving stereocontrol during the formation of the cyclic ether systems and the introduction of hydroxyl groups. beilstein-journals.orgnih.gov

One common strategy involves the use of chiral building blocks derived from readily available starting materials. For instance, the "Chiron approach" has been utilized in the synthesis of mono-THF type acetogenins. beilstein-journals.org Another approach involves the highly diastereoselective additions of enantiomerically enriched organometallic reagents to aldehyde subunits to construct adjacent stereocenters. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions have also been employed to couple fragments, such as the bis-THF unit with the iodinated butenolide. researchgate.net

The synthesis of non-adjacent bis-THF acetogenins, a class that includes this compound, has also been a focus. mdpi.comresearchgate.net Reviews highlight various total syntheses reported for these subclasses, emphasizing the diverse chemical transformations employed to construct the complex carbon skeletons and install the required functional groups with the correct stereochemistry. mdpi.comresearchgate.net

Methodologies for the Construction of the Bistetrahydrofuran Ring System, a Key Moiety in this compound

The bis-THF ring system is a defining feature of this compound and many other potent Annonaceous acetogenins. nih.govtandfonline.com Its construction with precise control over relative and absolute stereochemistry is a central challenge in their synthesis. Numerous methodologies have been developed for this purpose. rsc.orgnih.govrsc.org

One strategy involves the double cyclization of polyepoxide or polyol precursors. nih.gov Biogenetically, it is suggested that the THF cores are generated by polyepoxidation of a polyene followed by domino cyclizations. nih.gov Mimicking this proposed biosynthetic pathway has inspired synthetic routes.

Other approaches include asymmetric alkynylation of α-tetrahydrofuranic aldehydes followed by stereodivergent one-pot THF ring formation. nih.gov Ring-closing metathesis has also been applied, utilizing linkers like the methylene (B1212753) acetal (B89532) function to facilitate the cyclization. rsc.orgrsc.org The use of C2 symmetrical intermediates has been explored as a potentially efficient strategy for constructing bis-THF core units. rsc.org

Stereoselective synthesis of the bis-THF core can also be achieved through double intramolecular SN' O-cyclization. tandfonline.com Additionally, oxidative cyclization reactions have been employed, with studies focusing on achieving predictable stereochemistry using reagents like trifluoroacetylperrhenate. researchgate.net

Data on some synthetic approaches to the bis-THF core:

MethodologyKey Reaction(s)Stereochemical ControlReference
Asymmetric Alkynylation & One-Pot CyclizationAsymmetric alkynylation, intramolecular cyclizationStereodivergent nih.gov
Ring-Closing Metathesis (RCM)RCM with methylene acetal tetherAsymmetric rsc.orgrsc.org
Double Intramolecular SN' O-CyclizationSN' O-cyclizationStereoselective tandfonline.com
Oxidative Bis-CyclizationOxidative cyclization with Re(VII)Predictable researchgate.net
Cascade Reactions of Triepoxide StereoisomersCascade cyclizationStereoselective acs.org

Postulated Biosynthetic Pathways of this compound within Plant Metabolism

Annonaceous acetogenins, including this compound, are considered polyketides, suggesting their biosynthesis originates from acetate (B1210297) units. nih.govscribd.com The long hydrocarbon chain is likely assembled through the polyketide pathway. nih.gov

The formation of the characteristic THF rings is postulated to occur through the oxidative cyclization of polyunsaturated fatty acid precursors. nih.gov Specifically, polyepoxidation of an unconjugated polyene followed by a domino cyclization cascade is a widely accepted hypothesis for the biogenesis of the THF and tetrahydropyran (B127337) (THP) cores. nih.gov This involves the enzymatic epoxidation of double bonds along the fatty acid chain, followed by the nucleophilic attack of hydroxyl groups or water molecules on the epoxide rings, leading to the formation of the cyclic ether systems and flanking hydroxyl groups.

While specific enzymatic details for this compound's biosynthesis are still under investigation, the general pathway involving polyketide chain elongation and oxidative cyclization of polyene intermediates is considered the most likely route within the plant metabolism of Annonaceae species. nih.gov

Semisynthetic Derivatization of this compound and its Precursors

Semisynthetic derivatization of natural products like this compound and their precursors is a common strategy to explore structure-activity relationships, improve biological properties, or create novel analogues. nih.govnih.gov This involves chemically modifying the isolated natural compound or intermediates from its synthesis or biosynthesis.

For Annonaceous acetogenins, semisynthetic modifications can target various parts of the molecule, including the hydroxyl groups, the lactone ring, or the hydrocarbon chain. nih.govnih.gov Derivatization of hydroxyl groups, for instance, can involve acetylation, etherification, or formation of carbamates. These modifications can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Studies on semisynthetic analogues of Annonaceous acetogenins have provided insights into the structural features crucial for their activity. nih.govnih.gov For example, modifications to the bis-THF core stereochemistry have been shown to affect cytotoxicity. rsc.org Semisynthesis can also be used to introduce reporter groups for biological studies or to conjugate the acetogenin (B2873293) to delivery systems.

While specific detailed research findings on the semisynthetic derivatization solely of this compound are less extensively documented compared to more widely studied acetogenins, the general principles and methodologies applied to other Annonaceous acetogenins are relevant. Semisynthetic efforts often aim to create simplified analogues or to introduce specific functionalities to probe the mechanism of action or enhance desired properties. nih.govnih.gov

Biological Activity Profiling of Rollinicin in Preclinical and in Vitro Models

Insecticidal and Larvicidal Activities of Rollinicin

Annonaceous acetogenins (B1209576), including this compound, are known for their insecticidal properties and are active at various stages of insect development. These compounds are toxic at low concentrations when compared to commercial insecticides. scielo.brresearchgate.net

Efficacy and Spectrum against Insect Vectors (e.g., Aedes aegypti, Aedes albopictus)

This compound has demonstrated larvicidal activity against important mosquito vectors such as Aedes aegypti and Aedes albopictus. Studies have reported the lethal concentration 50% (LC50) values for this compound against the larvae of these species. This compound showed similar activity against Aedes aegypti and Aedes albopictus. researchgate.netucsf.edux-mol.comglobalauthorid.commdpi.commdpi.com Specifically, this compound exhibited an LC50 of 0.78 µg/mL against Aedes aegypti and 1.128 µg/mL against Aedes albopictus. researchgate.netmdpi.com In comparison, rolliniastatin-1, another acetogenin (B2873293), showed higher larvicidal efficacy against both species with LC50 values of 0.43 and 0.20 µg/mL, respectively. researchgate.net this compound was found to be more active against Ae. aegypti than against Ae. albopictus. researchgate.net The larvicidal mechanism of action for these compounds has not been fully reported, although annonaceous acetogenins are known to inhibit complex I in the mitochondrial electron transport chain, which affects ATP production. researchgate.net

CompoundInsect SpeciesLC50 (µg/mL)
This compoundAedes aegypti0.78
This compoundAedes albopictus1.128
Rolliniastatin-1Aedes aegypti0.43
Rolliniastatin-1Aedes albopictus0.20

Effects on Agricultural Pests (e.g., Spodoptera frugiperda, Sitophilus zeamais)

Annonaceous acetogenins have been evaluated for their insecticidal activity against various agricultural pests, including Spodoptera frugiperda (fall armyworm) and Sitophilus zeamais (maize weevil). scielo.brresearchgate.net Spodoptera frugiperda is a significant pest affecting numerous crops globally. scielo.br Studies on the insecticidal activity of annonaceous acetogenins highlight their potential for controlling Spodoptera frugiperda. scielo.brresearchgate.net While the provided snippets specifically mention the activity of other acetogenins like squamocin (B1681989) and asimicin against S. frugiperda, and the evaluation of Annona mucosa extract (from which this compound is isolated) on S. frugiperda parasitoids dntb.gov.ua, direct data on this compound's specific efficacy (e.g., LC50 values) against Spodoptera frugiperda or Sitophilus zeamais is not explicitly detailed in the provided search results. However, the broader context indicates that annonaceous acetogenins, as a class, show toxicity against these types of pests. scielo.brresearchgate.net

Cytotoxic and Antiproliferative Activities of this compound in Selected Cell Lines

Annonaceous acetogenins are reported to possess anticancer activities. mdpi.com

Other Investigated Biological Activities and Their Relevance to Model Systems

Beyond commonly studied cytotoxic effects often associated with annonaceous acetogenins, this compound has demonstrated other notable biological activities in preclinical and in vitro model systems. A prominent example is its investigated larvicidal activity, particularly against mosquito species that are vectors for diseases.

Research has evaluated the efficacy of this compound against Aedes aegypti and Aedes albopictus larvae, utilizing in vitro bioassays to determine lethal concentrations. These mosquito species serve as crucial model systems for studying vector control strategies. Studies have reported half-maximal lethal concentration (LC50) values for this compound against these larvae. For instance, this compound displayed activity against Aedes aegypti with an LC50 of 0.78 µg/mL and against Aedes albopictus with an LC50 of 1.128 µg/mL nih.govresearchgate.netresearchgate.netmdpi.com. Another study also reported an LC50 of 0.78 μg/mL for Ae. aegypti and 1.13 μg/mL for Ae. albopictus, noting that this compound was more active against Ae. aegypti in that specific evaluation researchgate.net. These findings highlight the potential of this compound as a natural product with insecticidal properties, relevant for the development of bio-based control agents in vector management model systems.

The larvicidal activity data are summarized in the table below:

Target SpeciesModel SystemLC50 (µg/mL)Reference
Aedes aegyptiLarvae0.78 nih.govresearchgate.netresearchgate.netmdpi.com
Aedes albopictusLarvae1.128 nih.govresearchgate.netresearchgate.netmdpi.com
Aedes aegyptiLarvae0.78 researchgate.net
Aedes albopictusLarvae1.13 researchgate.net

This compound belongs to the class of annonaceous acetogenins, which are known for a wide spectrum of biological activities, including cytotoxic, antimalarial, antimicrobial, and antiparasitic effects nih.govmdpi.comacs.org. While the larvicidal activity of this compound is specifically documented, its classification within this group suggests potential for other bioactivities that could be explored in relevant model systems.

Furthermore, in studies assessing the larvicidal potential, this compound was evaluated for toxicity against zebrafish, a common model organism for in vivo toxicity screening. In this model system, this compound did not present toxicity researchgate.netresearchgate.net, providing initial insights into its effects on non-target organisms in a preclinical setting.

These investigations into the larvicidal activity and toxicity in model systems like mosquito larvae and zebrafish provide valuable data on the biological profile of this compound beyond its cytotoxic potential, demonstrating its relevance for studies in vector control and broader natural product research.

Mechanistic Investigations of Rollinicin S Biological Actions

Identification of Molecular Targets and Cellular Pathways Influenced by Rollinicin

Annonaceous acetogenins (B1209576), including this compound, are well-established as potent inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain responsible for ATP production. mdpi.comcore.ac.ukacs.orgmdpi.comnih.gov This inhibition disrupts oxidative phosphorylation, leading to a significant depletion of ATP levels within the cell. mdpi.comcore.ac.ukmdpi.comnih.gov Studies on annonaceous acetogenenins suggest they bind to the ubiquinone catalytic site within complex I and can also inhibit NADH oxidase in the plasma membrane of certain cells, further contributing to ATP deprivation. core.ac.ukdovepress.comnih.gov

Beyond mitochondrial complex I, research on annonaceous acetogenin (B2873293) mimetics, such as AA005, has indicated influence on other cellular pathways. AA005, an analog designed to mimic annonaceous acetogenins, was shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR complex 1 (mTORC1) pathway in colon cancer cells. nih.govplos.org This activation of AMPK and inhibition of mTORC1 can lead to growth inhibition and induce autophagy. nih.govplos.org While this specific study was conducted with a mimetic, it suggests potential downstream pathway modulation influenced by the broader class of annonaceous acetogenins.

Enzymatic Interactions and Proposed Metabolic Transformations of this compound in Biological Systems

The primary enzymatic interaction of this compound, as with other annonaceous acetogenins, involves the inhibition of mitochondrial complex I. mdpi.comcore.ac.ukacs.orgmdpi.comnih.gov This interaction is noncompetitive for mono-THF acetogenins, affecting the respiratory chain and blocking phosphorylative oxidation. nih.govnih.govfrontiersin.org The presence and arrangement of hydroxyl and carbonyl groups within the aliphatic chain linking the lactone and THF ring systems can influence the inhibitory potency of these compounds. nih.gov

Information specifically on the metabolic transformations of this compound in biological systems is limited in the provided search results. However, studies on the metabolism of annonacin, another annonaceous acetogenin, using rat and human microsomes have identified metabolites formed through phase I metabolism, specifically via porphyrin-catalyzed oxygenation. researchgate.net Annonacin was shown to be poorly metabolized by hepatic phase I enzymes. researchgate.net While not directly about this compound, this provides insight into potential metabolic pathways that might be relevant to other acetogenins. Further research is needed to elucidate the specific metabolic fate of this compound in various biological systems.

Proposed Modes of Action for Insecticidal Activity (e.g., midgut epithelium disruption)

This compound has demonstrated insecticidal activity, including larvicidal effects against Aedes aegypti and Aedes albopictus. scielo.brscielo.brresearchgate.netnih.gov While the exact mechanism of this compound's insecticidal action is not fully reported, studies on other annonaceous acetogenins provide insights into potential modes of action. researchgate.net

General Mechanistic Hypotheses for Annonaceous Acetogenins Relevant to this compound

The overarching mechanistic hypothesis for the biological activities of annonaceous acetogenins, including this compound, centers on their potent inhibition of mitochondrial complex I. mdpi.comcore.ac.ukmdpi.comscielo.br This inhibition leads to a cascade of downstream effects, primarily the depletion of cellular ATP. mdpi.comcore.ac.ukmdpi.comnih.gov This energy deprivation is considered a key factor in their cytotoxic effects against various cell types, including cancer cells, and their toxicity to insects. mdpi.comcore.ac.ukmdpi.comnih.govresearchgate.net

Beyond mitochondrial complex I inhibition, annonaceous acetogenins are also proposed to inhibit NADH oxidase in the plasma membrane of cancer cells, further impacting cellular energy metabolism. core.ac.ukdovepress.comnih.gov The structural features of acetogenins, particularly the presence and configuration of THF rings and hydroxyl groups, are crucial for their inhibitory activity. nih.govnih.govfrontiersin.org

The diverse biological activities observed for annonaceous acetogenins are thought to stem from these fundamental interactions with energy-producing pathways. core.ac.ukmdpi.com While the primary target is well-established, ongoing research continues to explore other potential molecular targets and cellular pathways that may be influenced by these compounds, contributing to their varied pharmacological and pesticidal effects. nih.govplos.orgresearchgate.netmdpi.com

Here is a table summarizing some of the reported activities and targets of annonaceous acetogenins, which are relevant to understanding the potential mechanisms of this compound:

Annonaceous AcetogeninReported ActivityPrimary Molecular Target(s)Relevant Organism/Cell TypeSource(s)
General AcetogeninsCytotoxicity, Antitumor, PesticidalMitochondrial Complex I, Plasma Membrane NADH OxidaseVarious cells, Insects mdpi.comcore.ac.ukacs.orgmdpi.comnih.gov
Squamocin (B1681989)InsecticidalMitochondrial Complex IInsects acs.orgscielo.brscielo.brscirp.orgnri.org
AnnonacinInsecticidalMitochondrial Complex IInsects acs.orgnri.org
AsimicinInsecticidalMidgut (insects), Sf-9 cells (insect ovary)Insects scielo.br
Rolliniastatin-2InsecticidalMitochondria (insect flight muscle)Insects scielo.br
AA005 (Mimetic)CytotoxicityATP depletion, AMPK activation, mTORC1 inhibitionColon cancer cells nih.govplos.org
This compoundLarvicidalMitochondrial Complex I (proposed), Digestive System (proposed)Aedes aegypti, Aedes albopictus researchgate.netnih.gov

Note: This table is intended to be interactive and sortable in a digital format.

Structure Activity Relationship Sar Studies of Rollinicin and Its Analogues

Elucidation of Key Pharmacophores and Structural Motifs for Biological Efficacy

Annonaceous acetogenins (B1209576), including rollinicin, are characterized by a long aliphatic chain, a terminal -unsaturated -lactone ring, and one or more tetrahydrofuran (B95107) (THF) rings. researchgate.netscielo.br These structural elements collectively contribute to their biological activities, which include cytotoxicity, antitumor, and insecticidal properties. researchgate.netscielo.br The pharmacophore, defined as the ensemble of steric and electronic features necessary for optimal interaction with a biological target, in acetogenins is intimately linked to these characteristic moieties. nih.govnih.gov Studies on various acetogenins have highlighted the importance of the bis-THF system and the butenolide ring as key structural motifs for their potent effects. nih.govuobasrah.edu.iqscispace.com The specific arrangement and functionalization of these groups, along with the hydroxyl groups and the aliphatic chain, are critical for their interaction with biological targets, primarily the inhibition of mitochondrial complex I. researchgate.net

Influence of the Bistetrahydrofuran and Butenolide Moieties on this compound's Activity

The bis-tetrahydrofuran (bis-THF) system is a defining feature of many potent Annonaceous acetogenins, including this compound. This bicyclic ether system, often with adjacent THF rings, is crucial for their biological activity. researchgate.net The configuration and functionalization (e.g., hydroxylation) of the carbons within and adjacent to the bis-THF rings significantly impact their interaction with the target, mitochondrial complex I. researchgate.net this compound itself possesses an adjacent bis-THF system.

The butenolide (or -unsaturated -lactone) ring is another essential structural motif found at the terminal end of the aliphatic chain in this compound and other acetogenins. researchgate.netscielo.br This lactone ring is considered vital for their biological activity. nih.govscribd.com Modifications or alterations to the butenolide moiety can lead to a significant reduction or complete loss of activity, indicating its critical role in the mechanism of action. nih.gov For instance, studies on butenolide-containing dithiocarbamates have shown that the introduction of certain side chains on the butenolide ring is crucial for antitumor activity. nih.gov

Impact of Stereochemical Configurations on the Biological Potency of this compound and its Diastereomers

Stereochemistry plays a pivotal role in the biological activity of chiral natural compounds like this compound. uou.ac.innih.govnih.gov Different stereoisomers can exhibit vastly different potencies and even different types of activity due to specific interactions with chiral biological targets, such as enzymes and receptors. uou.ac.innih.govresearchgate.net Annonaceous acetogenins, with their multiple chiral centers within the bis-THF system and on the aliphatic chain, exist as numerous stereoisomers and diastereomers. uobasrah.edu.iqnih.govacs.org

Studies on the stereochemistry of acetogenins have demonstrated that the relative and absolute configurations of the chiral centers are critical determinants of their biological potency. acs.orgresearchgate.net For example, investigations into the stereochemistry of related acetogenins have shown that specific configurations at carbinol centers, particularly at C(4), are often conserved among the most biologically significant compounds. researchgate.net The stereochemical arrangement of the bis-THF rings (e.g., threo-cis-threo-cis-erythro configuration in some adjacent bis-THF acetogenins) is also a key factor influencing activity. researchgate.net Variations in stereochemistry among diastereomers of this compound and its analogues can lead to significant differences in their affinity for mitochondrial complex I and, consequently, their cytotoxic or insecticidal effects. nih.gov

Role of Side Chain Length and Hydroxylation Patterns in Modulating this compound's Effects

Here is a table summarizing some key structural features and their general influence on the activity of Annonaceous acetogenins, including insights relevant to this compound:

Structural MoietyKey FeaturesGeneral Influence on ActivityRelevant Section
Bis-Tetrahydrofuran (bis-THF) SystemNumber, position (adjacent/non-adjacent), and stereochemistry of rings; hydroxylation patterns.Crucial for potent activity, particularly inhibition of mitochondrial complex I. researchgate.netresearchgate.net7.1, 7.2, 7.3
Butenolide (-unsaturated -lactone) RingPresence, saturation, and substituents.Essential for biological activity; modifications can abolish activity. nih.govscribd.com7.1, 7.2
StereochemistryAbsolute and relative configurations of chiral centers in THF rings and side chain.Significantly impacts potency and target binding specificity. uou.ac.innih.govresearchgate.netresearchgate.net7.3
Aliphatic Side ChainLength and presence/pattern of functional groups (e.g., hydroxyls).Modulates activity, lipophilicity, and interaction with membranes and target binding site. nih.govnih.govresearchgate.net7.4
Hydroxylation PatternsPosition and stereochemistry of hydroxyl groups on the side chain.Affects polarity, hydrogen bonding, 3D structure, and target binding. mdpi.comnih.gov7.4

This table provides a general overview based on the characteristics of Annonaceous acetogenins, which include this compound. More specific data for each structural variation would require dedicated SAR studies on this compound analogues.

Computational and Theoretical Studies on Rollinicin

Molecular Modeling and Docking Studies of Rollinicin-Target Interactions

Molecular modeling and docking studies are frequently employed to predict how a small molecule, such as this compound, might interact with a larger biological target, typically a protein or DNA researchgate.net. This involves computationally simulating the binding process and estimating the strength and nature of the interaction. Docking studies aim to identify the most probable binding poses and affinities of a ligand within the active site of a receptor researchgate.netsciensage.info. This can help in understanding the potential mechanism of action and identifying key residues involved in the interaction sciensage.info.

While the provided search results discuss molecular docking and modeling in general contexts, including studies on other compounds and targets researchgate.netsciensage.infomdpi.combiointerfaceresearch.commdpi.comnih.govresearchgate.netjppres.com, specific detailed findings regarding this compound's interactions with particular biological targets from these search results are limited. One search result mentions "Advanced computational strategies" being used to model the mechanism of action and target interactions of a compound, but it is in the context of Uvaricin, a related compound, and the specific strategies for this compound are not detailed . Another study mentions theoretical and experimental studies of the interactions of annonaceous acetogenins (B1209576), including this compound, with artificial lipid bilayers, indicating that computational methods have been applied to study its behavior with membranes mdpi.com.

Quantum Chemical Calculations for Understanding this compound's Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity and properties mdpi.comnih.govarxiv.orgdergipark.org.trnrel.gov. These calculations can determine properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential, which are crucial for predicting how a molecule will behave in chemical reactions and interactions mdpi.comdergipark.org.tr. Density Functional Theory (DFT) is a commonly used quantum chemical method for these purposes mdpi.comnih.govdergipark.org.trnrel.gov.

The search results highlight the application of quantum chemical calculations to study the structure, electronic properties, and reactivity of various molecules mdpi.comnih.govdergipark.org.trnrel.gov. These studies demonstrate how parameters like HOMO and LUMO energies, Fukui functions, and atomic charges can be calculated to understand reactivity sites and chemical selectivity mdpi.comdergipark.org.tr. While the principles and methods are well-established and described in the search results, specific quantum chemical calculations performed solely on this compound and their detailed findings are not explicitly provided within the scope of the search results. However, the mention of theoretical studies on annonaceous acetogenins, a class of compounds that includes this compound, interacting with lipid bilayers suggests that quantum chemical methods could be part of such investigations mdpi.com.

Molecular Dynamics Simulations to Explore this compound's Behavior in Biological Milieus

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time researchgate.netnih.govnih.gov. These simulations provide insights into the dynamic behavior of a molecule in a given environment, such as a biological milieu (e.g., water, lipid bilayers, or in complex with a protein) researchgate.netnih.gov. MD simulations can explore conformational changes, stability, and interactions in a more realistic, dynamic setting compared to static docking studies researchgate.netrsc.org.

The search results describe the application of MD simulations in studying biological molecules, including protein-ligand interactions and the behavior of molecules with lipid bilayers mdpi.comnih.govresearchgate.netnih.govrsc.org. One result specifically mentions theoretical and experimental studies using molecular dynamics to investigate the interactions of annonaceous acetogenins with artificial lipid bilayers mdpi.com. This indicates that MD simulations have been applied to compounds structurally related to this compound, providing a precedent for their use in understanding this compound's behavior in biological membranes. MD simulations can validate the stability of complexes predicted by docking studies and provide information about the fluctuations and conformational changes of molecules mdpi.comresearchgate.netrsc.org.

Application of Chem- and Bioinformatics in Predicting and Prioritizing this compound Analogues for Synthesis and Testing

Cheminformatics and bioinformatics are interdisciplinary fields that apply computational and statistical techniques to chemical and biological data, respectively mdpi.comnih.gov. In the context of drug discovery and chemical research, these fields are used to manage, analyze, and interpret large datasets of chemical structures and biological information mdpi.comnih.gov. Their applications include predicting molecular properties, identifying potential biological targets, virtual screening of compound libraries, and prioritizing compounds or their analogues for synthesis and experimental testing mdpi.comnih.govnih.govnih.gov.

The search results highlight the utility of cheminformatics and bioinformatics in various aspects of drug discovery, such as predicting drug-target interactions, analyzing chemical and genomic data, and prioritizing compounds mdpi.comnih.govnih.govnih.govbiorxiv.orgplos.orgnih.govjpt.com. These approaches can leverage structural similarities between compounds (cheminformatics) and biological data (bioinformatics) to infer potential activities or identify promising analogues nih.govnih.govbiorxiv.orgplos.orgnih.gov. While the search results discuss the general application of these fields in predicting and prioritizing compounds mdpi.comnih.govnih.govnih.govjpt.com, specific studies detailing the use of cheminformatics and bioinformatics specifically for predicting and prioritizing this compound analogues for synthesis and testing are not explicitly provided. However, the principles described suggest that these methods could be valuable for exploring the chemical space around this compound and identifying derivatives with potentially improved properties or activities mdpi.comnih.govnih.gov.

Advanced Research Methodologies and Future Directions in Rollinicin Studies

Integration of Advanced Analytical Techniques for Enhanced Characterization and Metabolomics

Precise characterization of Rollinicin and its related compounds is fundamental to this compound research. Advanced analytical techniques play a vital role in elucidating the complex structures of these natural products and in studying their metabolic profiles in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including high-resolution MS, are indispensable tools for the structural identification and confirmation of this compound and other acetogenins (B1209576) present in plant extracts. researchgate.netresearchgate.netacs.orgcdnsciencepub.comresearchgate.netresearchgate.net These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and various forms of column chromatography, are routinely employed for the isolation and purification of this compound from complex plant matrices. researchgate.netresearchgate.netacs.orgresearchgate.net The integration of chromatography with mass spectrometry, forming hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly enhances the ability to separate, detect, and identify a wide range of metabolites, including this compound, within a single analysis. researchgate.netsetu.ienih.gov These advanced techniques are particularly valuable in metabolomics studies, which aim to identify and quantify all the metabolites in a biological system. nih.gov Applying these metabolomic approaches can help researchers understand how organisms process this compound, identify potential biomarkers of exposure or effect, and discover new related compounds.

Ion Mobility-Mass Spectrometry (IM-MS) represents another advanced technique that can provide supplementary information regarding the size, shape, charge, and mass of ions, aiding in the differentiation of isobars and isomers and improving signal-to-noise ratios. nih.gov While not explicitly linked to this compound in the provided snippets, such techniques hold promise for more detailed analysis of this compound and its metabolites.

Application of Omics Technologies (e.g., transcriptomics, proteomics) to Understand Cellular Responses to this compound Exposure

Understanding the cellular and molecular mechanisms underlying the biological effects of this compound requires the application of 'omics' technologies. Transcriptomics and proteomics allow for a global analysis of gene expression and protein profiles, respectively, in response to this compound exposure.

Transcriptomics, often utilizing techniques like RNA sequencing (RNA-seq), enables researchers to study the complete set of RNA transcripts in a cell or organism. nih.govnih.gov By comparing the transcriptome of cells or tissues exposed to this compound with control groups, researchers can identify genes that are up- or down-regulated. This provides insights into the genetic pathways and cellular processes that are affected by this compound. For example, transcriptomic analysis has been used in the context of studying cellular responses to insecticides derived from natural sources. researchgate.net

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. researchgate.netnih.gov Mass spectrometry-based proteomics can identify and quantify the proteins present in a sample, allowing researchers to determine how protein levels change upon this compound treatment. researchgate.netnih.gov This can reveal the specific protein targets of this compound or the downstream protein networks that are modulated by its activity. Integrating transcriptomic and proteomic data can provide a more comprehensive picture of the cellular response, as changes in gene expression often correlate with changes in protein abundance.

Genomics, the study of an organism's complete set of DNA, can also contribute to this compound research by helping to identify the genes involved in the biosynthesis of this compound in producing plants or to understand genetic factors influencing the response to this compound. dntb.gov.uaufpb.br While specific studies on this compound using these 'omics' technologies were not detailed in the provided snippets, the general application of these techniques in natural product research and understanding biological responses is well-established.

Development and Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

AI and ML algorithms can analyze vast datasets of chemical structures, biological activities, and pharmacological properties to identify potential drug candidates, predict their efficacy and safety profiles, and suggest modifications to enhance their properties. cas.orghelmholtz-hips.de In the context of natural product research, AI can be used for the virtual screening of natural product databases, prioritizing compounds like this compound for further investigation based on predicted activity against specific targets. cas.org

Furthermore, AI can assist in predicting the molecular targets of natural products and understanding their mechanisms of action. cas.orghelmholtz-hips.de ML models can be trained on data from previous studies to predict the biological activity of novel this compound analogs or derivatives. AI can also optimize the complex process of extracting bioactive compounds from plant sources, reducing the time and resources required. cas.org

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Sustainable this compound Production

Understanding the biosynthetic pathway of this compound is crucial for developing sustainable and efficient production methods. Biosynthetic gene clusters (BGCs) in plants are responsible for the production of specialized metabolites like this compound. cas.orghelmholtz-hips.de Research into these pathways can reveal the enzymes and genes involved in this compound synthesis.

Advances in genomics and bioinformatics, coupled with AI, are enabling the prediction and characterization of BGCs, even from less-studied plant species. cas.orghelmholtz-hips.de By identifying the genes responsible for this compound production, researchers can explore possibilities for metabolic engineering. Metabolic engineering involves modifying these pathways in the native plant or introducing them into heterologous hosts (like microorganisms or other plants) to enhance this compound yield or produce analogs.

While detailed information on the specific biosynthetic pathway of this compound was not extensively provided, the general principles of exploring BGCs and applying metabolic engineering are relevant to improving the sustainable production of this compound. Developing techniques for in vitro propagation of this compound-producing plants, such as Rollinia mucosa, can also contribute to sustainable sourcing and provide a controlled system for studying biosynthesis and applying metabolic engineering strategies. researchgate.netresearchgate.net

Strategies for Sustainable Sourcing and Cultivation of this compound-Producing Plants

Ensuring a sustainable supply of this compound requires effective strategies for sourcing and cultivating the plants that produce it, primarily species of the Annona genus like Annona mucosa. researchgate.netresearchgate.netresearchgate.netstuartxchange.org Annona mucosa is an edible plant native to the Amazon region of Brazil and is also cultivated in other tropical and subtropical areas. researchgate.netresearchgate.netstuartxchange.org

Sustainable sourcing involves harvesting plant material in a way that does not deplete natural populations and respects biodiversity. This can include establishing cultivated plantations rather than relying solely on wild harvesting. Research into the optimal cultivation conditions for this compound-producing plants, including soil type, climate, and agricultural practices, is essential to maximize yield and ensure consistency in compound production. ijpsr.com

Plant propagation techniques play a key role in sustainable cultivation. Methods such as seed propagation, grafting, and budding can be employed to cultivate this compound-rich plants. ijpsr.comwashington.edu Furthermore, in vitro propagation techniques, like tissue culture, offer a controlled environment for rapidly multiplying selected plant lines with high this compound content and can be less resource-intensive than traditional methods. researchgate.netresearchgate.net Studies have demonstrated the successful development of in vitro propagation protocols for Rollinia mucosa. researchgate.net

Implementing sustainable harvesting practices from wild populations, combined with establishing well-managed cultivation programs and utilizing advanced propagation techniques, will be crucial for meeting the demand for this compound while preserving the natural resources.

Q & A

Basic Research Questions

Q. B1: What experimental design principles should guide initial studies on Rollinicin’s biochemical properties?

  • Methodological Answer : Begin with hypothesis-driven experiments using validated assays (e.g., enzyme inhibition, cytotoxicity screening). Ensure replication of key experiments (minimum n=3) to establish baseline bioactivity. Follow NIH guidelines for preclinical reporting (e.g., cell line authentication, solvent controls) . Structure the methods section to include synthesis protocols, characterization data (NMR, HPLC purity), and statistical thresholds (e.g., p<0.05) to ensure reproducibility .

Q. B2: How should researchers synthesize and characterize this compound to meet publication standards?

  • Methodological Answer : Use established organic synthesis routes (e.g., Annonaceous acetogenin analogs) with modifications documented in detail. Include spectral data (IR, MS, NMR) and purity thresholds (>95% HPLC) in the main text, with raw data in supplementary materials . For novel derivatives, provide crystallographic data or computational validation (DFT calculations) to confirm stereochemistry .

Q. B3: What strategies are effective for conducting a literature review on this compound’s pharmacological mechanisms?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to identify gaps. Use databases like PubMed and SciFinder with keywords "this compound + apoptosis + structure-activity relationship." Prioritize peer-reviewed studies with robust mechanistic data (e.g., in vivo models, omics integration) and critically evaluate methodologies for bias (e.g., unblinded assays) .

Advanced Research Questions

Q. A1: How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis to compare variables such as dosage ranges (e.g., 10–100 μM), cell types, and assay conditions. Use funnel plots to assess publication bias and subgroup analysis to isolate confounding factors (e.g., solvent effects). Replicate conflicting experiments under standardized conditions, reporting effect sizes and confidence intervals . For in vivo contradictions, validate via orthogonal models (e.g., zebrafish vs. murine) .

Q. A2: What advanced statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation, EC50 calculations) with bootstrapping to estimate uncertainty. For multi-parameter data (e.g., cytotoxicity + ROS modulation), use multivariate analysis (PCA or PLS-DA) to identify covarying factors. Report adjusted R² values and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. A3: How can multi-omics data be integrated to elucidate this compound’s mode of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to prioritize target pathways. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .

Data Presentation & Reproducibility Guidelines

  • Tables/Figures : Limit main text to 3 critical figures (e.g., dose-response curves, structural analogs). Use color-coding for clarity and avoid compound-specific labels (e.g., "4b") in graphical abstracts .
  • Supplementary Materials : Include raw spectral data, dose-response raw values, and computational scripts (e.g., Python/R code for PCA) .
  • Conflict Resolution : Address contradictory data in the discussion by comparing methodologies (e.g., assay sensitivity differences) and proposing consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.